molecular formula C31H40O6 B13059818 Kadlongilactone c

Kadlongilactone c

Cat. No.: B13059818
M. Wt: 508.6 g/mol
InChI Key: CFDFOUVGATVVRB-WFWCNBNTSA-N
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Preparation Methods

Synthetic Routes:: The synthetic routes for Kadlongilactone C have not been extensively documented. it is primarily obtained through isolation from the leaves and stems of Kadsura longipedunculata.

Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural sources remains the primary approach.

Chemical Reactions Analysis

Reactions:: Kadlongilactone C belongs to the class of triterpenoids

Common Reagents and Conditions::

    Oxidation: Mild oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Cyclization: Acidic conditions or Lewis acids can promote cyclization reactions.

Major Products:: The specific major products resulting from this compound reactions would require further investigation.

Scientific Research Applications

Kadlongilactone C has drawn interest due to its pharmacological properties:

    Cytotoxicity: It exhibits cytotoxic effects against certain cancer cell lines.

    Antioxidant Activity: this compound displays antioxidant properties.

    Anti-Inflammatory Effects: It may help mitigate inflammation.

    Other Pharmacological Effects: Anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective activities have been reported.

Mechanism of Action

The precise mechanism by which Kadlongilactone C exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Kadlongilactone C is part of a unique group of triterpenoids found in Kadsura longipedunculata. While similar compounds exist, its distinct structure sets it apart.

Similar Compounds::

Properties

Molecular Formula

C31H40O6

Molecular Weight

508.6 g/mol

IUPAC Name

(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione

InChI

InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23+,24-,27-,30+,31+/m0/s1

InChI Key

CFDFOUVGATVVRB-WFWCNBNTSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C

Origin of Product

United States

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